molecular formula C26H18N2O2S B15284196 (5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone

(5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone

Cat. No.: B15284196
M. Wt: 422.5 g/mol
InChI Key: ZARZEFOJGOQNAS-UHFFFAOYSA-N
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Description

(5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone is a synthetic thieno[2,3-c]pyridazine derivative offered for research and development purposes. Compounds based on the 3,4-diphenylthieno[2,3-c]pyridazine scaffold are recognized in medicinal chemistry as valuable intermediates for constructing complex heterocyclic systems with potential biological activity . This scaffold serves as a versatile synthon due to its multiple functional sites, allowing for further chemical modifications to create libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies . Researchers utilize analogous structures in the design and synthesis of novel molecules for various investigative applications, including antimicrobial assessment . This product is intended for use in laboratory research only. It is not approved for human or veterinary diagnostic, therapeutic, or any other uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C26H18N2O2S

Molecular Weight

422.5 g/mol

IUPAC Name

(5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C26H18N2O2S/c1-16-12-14-19(15-13-16)23(29)25-24(30)21-20(17-8-4-2-5-9-17)22(27-28-26(21)31-25)18-10-6-3-7-11-18/h2-15,30H,1H3

InChI Key

ZARZEFOJGOQNAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

The synthesis of (5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone typically involves multi-step organic reactions. The synthetic route often starts with the formation of the thieno[2,3-c]pyridazin core, followed by the introduction of phenyl and methylphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups involved.

    Substitution: Various substitution reactions can occur, particularly at the phenyl and methylphenyl groups, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. .

Scientific Research Applications

(5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations on the Thienopyridazine Core

The target compound’s hydroxy group at position 5 distinguishes it from analogs like 5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-carboxamide (intermediate in ), which features an amino group and carboxamide substituent .

Diphenyl groups at positions 3 and 4 introduce steric bulk, contrasting with 5-amino-3,4-dimethylthieno[2,3-c]pyridazin-6-yl derivatives (), where dimethyl groups reduce steric hindrance . This difference could influence conformational flexibility and intermolecular interactions in crystal packing or receptor binding.

Methanone Substituent Modifications

The 4-methylphenyl methanone group in the target compound is structurally analogous to derivatives in and . For example, 7a and 7b () incorporate malononitrile or ethyl cyanoacetate-derived substituents, which introduce electron-withdrawing groups (e.g., cyano) that alter electronic properties and reactivity .

Structural and Functional Implications

Table 1: Key Structural and Hypothesized Property Differences

Compound Name Substituents (Thienopyridazine Core) Methanone Substituent Key Features
Target Compound 5-OH, 3,4-diphenyl 4-methylphenyl High steric bulk, H-bond donor (OH)
5-Amino-3,4-diphenylthieno[2,3-c]pyridazin-6-carboxamide 5-NH₂, 3,4-diphenyl Carboxamide H-bond donor/acceptor (NH₂, CONH₂)
5-Amino-3,4-dimethylthieno[2,3-c]pyridazin-6-yl derivatives 5-NH₂, 3,4-dimethyl Azetidinyl Reduced steric bulk, rigid heterocycle
7a/7b () Varied (e.g., cyano, ester) Malononitrile/ester Electron-withdrawing groups, enhanced reactivity

Hypothesized Property Differences:

  • Solubility: The hydroxy group in the target compound may improve aqueous solubility compared to amino or dimethyl analogs.
  • Biological Activity : Lipophilic 4-methylphenyl and bulky diphenyl groups could favor interactions with hydrophobic binding pockets in enzymes or receptors.
  • Stability: Electron-withdrawing groups in derivatives may increase susceptibility to nucleophilic attack compared to the target compound’s stable aryl methanone.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step heterocyclic reactions. A reflux-based approach using polar aprotic solvents (e.g., DMF or acetic acid) with catalysts like sodium acetate is common. For example, similar thienopyridazine derivatives are synthesized via cyclocondensation of thiosemicarbazides with chloroacetic acid and ketones under reflux (2–4 hours), followed by recrystallization from DMF-ethanol mixtures to improve purity . Optimization requires adjusting molar ratios (e.g., 1:1:2 for reactants) and monitoring temperature gradients to minimize side products.

Basic: What spectroscopic techniques are critical for characterizing its structure and purity?

Methodological Answer:

  • NMR (¹H/¹³C): Essential for confirming aromatic proton environments and verifying substituent positions (e.g., distinguishing phenyl vs. methylphenyl groups).
  • FT-IR: Identifies functional groups (e.g., hydroxy stretches at ~3200–3500 cm⁻¹, carbonyl peaks at ~1650–1700 cm⁻¹).
  • LC-MS/HPLC: Validates molecular weight and purity (>95% threshold recommended for research-grade material). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced: How can computational modeling predict reactivity or interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates electron density maps to identify reactive sites (e.g., electrophilic centers on the pyridazine ring).
  • Molecular Docking: Simulates binding affinities with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .
  • MD Simulations: Assess stability in biological matrices (e.g., plasma protein binding) over nanosecond timescales .

Advanced: How should researchers design experiments to evaluate environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolysis/Photolysis Studies: Expose the compound to UV light (λ = 254–365 nm) and aqueous buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS and identify byproducts .
  • Soil Sorption Tests: Use OECD Guideline 106 to measure log Koc values. Correlate with octanol-water partition coefficients (log P) to predict mobility .

Basic: What are the key physicochemical properties influencing its solubility and bioavailability?

Methodological Answer:

  • log P (Octanol-Water): Determine via shake-flask method or HPLC-derived retention times. Values >3 indicate high lipophilicity, requiring formulation adjustments (e.g., nanoemulsions).
  • Thermogravimetric Analysis (TGA): Measures thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .

Advanced: How can contradictory spectroscopic or bioactivity data be resolved?

Methodological Answer:

  • Cross-Validation: Replicate assays under standardized conditions (e.g., fixed pH, temperature). For NMR discrepancies, use deuterated solvents and internal standards (e.g., TMS).
  • Meta-Analysis: Compare datasets across studies (e.g., IC₅₀ variations in kinase inhibition assays) to identify outliers. Apply statistical tools (e.g., Grubbs’ test) to exclude anomalies .

Advanced: What strategies optimize yield in multi-step syntheses while minimizing toxic byproducts?

Methodological Answer:

  • Catalyst Screening: Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to improve aryl-aryl bond formation efficiency.
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent options. Use flow chemistry to reduce waste .

Basic: How is biological activity assessed in early-stage drug discovery?

Methodological Answer:

  • In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and calculate selectivity indices (SI = IC₅₀normal/IC₅₀cancer).
  • Enzyme Inhibition: Use fluorescence-based kits (e.g., COX-2 inhibition) with kinetic analysis (Vmax/Km) .

Advanced: How can researchers integrate findings into broader pharmacological or environmental frameworks?

Methodological Answer:

  • Systems Biology: Map interactions using KEGG pathways to identify off-target effects or synergies (e.g., cross-talk with NF-κB signaling).
  • Risk Assessment Models: Apply EPA’s ECOTOX database to extrapolate ecotoxicological thresholds (e.g., LC₅₀ for aquatic organisms) .

Basic: What analytical methods quantify trace impurities in bulk samples?

Methodological Answer:

  • GC-MS Headspace Analysis: Detect volatile impurities (e.g., residual solvents like DMF) with detection limits <10 ppm.
  • ICP-OES: Screen for heavy metals (e.g., Pd/Ni catalysts) per ICH Q3D guidelines .

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